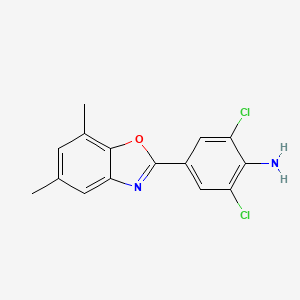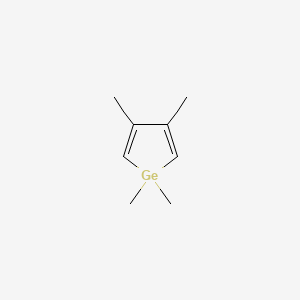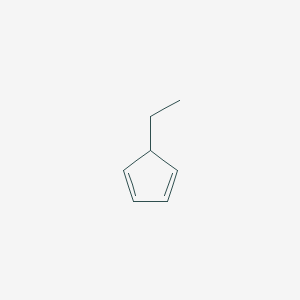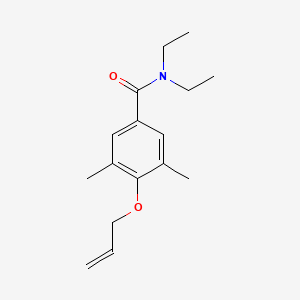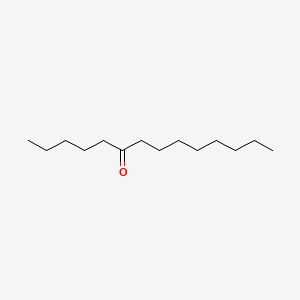
2-Deoxy-L-threo-pentonic acid gamma-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-L-threo-pentonic acid gamma-lactone is a chemical compound with the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol . . This compound is a lactone, which is a cyclic ester, and it is derived from pentonic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-L-threo-pentonic acid gamma-lactone can be achieved through various synthetic routes. One common method involves the oxidation of 2-deoxy-D-ribose using specific oxidizing agents . The reaction conditions typically include controlled temperature and pH to ensure the formation of the gamma-lactone ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using efficient catalysts and continuous flow reactors to maximize yield and purity . The process is optimized to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Deoxy-L-threo-pentonic acid gamma-lactone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
2-Deoxy-L-threo-pentonic acid gamma-lactone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 2-Deoxy-L-threo-pentonic acid gamma-lactone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present . The lactone ring plays a crucial role in its binding affinity and specificity towards target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-D-ribonolactone: Similar in structure but differs in stereochemistry.
2-Deoxy-2,2-difluoro-D-threo-pentonic acid gamma-lactone: Contains fluorine atoms, which alter its chemical properties.
Uniqueness
2-Deoxy-L-threo-pentonic acid gamma-lactone is unique due to its specific stereochemistry and the presence of the gamma-lactone ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
78185-09-8 |
|---|---|
Molekularformel |
C5H8O4 |
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
(4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O4/c6-2-4-3(7)1-5(8)9-4/h3-4,6-7H,1-2H2/t3-,4-/m0/s1 |
InChI-Schlüssel |
YIXDEYPPAGPYDP-IMJSIDKUSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](OC1=O)CO)O |
Kanonische SMILES |
C1C(C(OC1=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


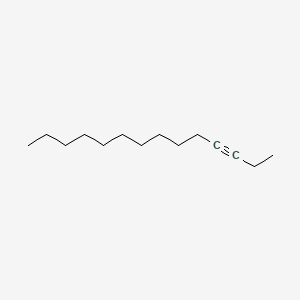
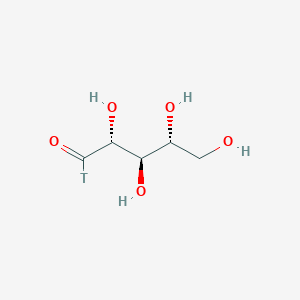
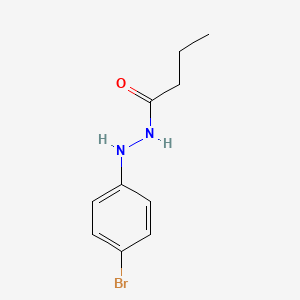

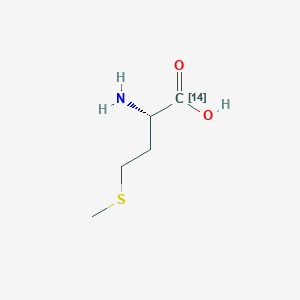
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
